molecular formula C8H9N3OS B1438074 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1097781-18-4

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1438074
CAS No.: 1097781-18-4
M. Wt: 195.24 g/mol
InChI Key: RLBQITSEZMWQPO-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Future Directions

Thieno[3,2-d]pyrimidin-4(3H)-ones have shown potential as antitubercular agents . Future research could focus on further optimization and evaluation of these compounds, particularly in the context of developing a drug combination targeting energy metabolism . Additionally, the synthesis process could be refined for better yield and efficiency .

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production and ultimately affecting the bacterial energy metabolism . Additionally, this compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has demonstrated potent antiproliferative activity, particularly against lymphoma and leukemia cells . It induces apoptosis in these cells by affecting cell signaling pathways and gene expression. For instance, it has been shown to inhibit the EZH2 enzyme, leading to changes in gene expression that promote cell death . Furthermore, this compound affects cellular metabolism by disrupting the energy production pathways in bacterial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cytochrome bd oxidase, inhibiting its function and leading to reduced ATP production in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, causing a decrease in energy availability and ultimately leading to cell death. Additionally, the compound’s interaction with the EZH2 enzyme in cancer cells results in the inhibition of histone methylation, altering gene expression and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In in vitro studies, the compound has shown sustained antimycobacterial activity over several days, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase, affecting the bacterial respiratory chain and energy metabolism . The compound’s impact on metabolic flux and metabolite levels is still being studied, but preliminary findings suggest that it can significantly alter the metabolic profile of treated cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the bacterial respiratory chain and cancer cell nuclei . The compound’s accumulation in these areas enhances its therapeutic efficacy, but also raises concerns about potential toxicity at higher concentrations .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. In bacterial cells, the compound localizes to the membrane-bound cytochrome bd oxidase, inhibiting its activity and disrupting energy production . In cancer cells, it targets the nucleus, where it interacts with the EZH2 enzyme and affects gene expression . These targeting signals and post-translational modifications are essential for directing the compound to specific cellular compartments and enhancing its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as cytochrome bd oxidase and VEGFR-2, sets it apart from other similar compounds .

Properties

IUPAC Name

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQITSEZMWQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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